Home > Products > Screening Compounds P6302 > N-ethyl-N-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}methanesulfonamide
N-ethyl-N-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}methanesulfonamide -

N-ethyl-N-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}methanesulfonamide

Catalog Number: EVT-4618129
CAS Number:
Molecular Formula: C10H13N3O3S2
Molecular Weight: 287.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. Methyl 3-(dimethylamino)-2-(2-{2-(dimethylamino)-1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]vinyloxy}phenyl)acrylate []

    Relevance: The compound shares the 1,2,4-oxadiazole ring system with N-Ethyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}methanesulfonamide. The presence of this heterocycle, often explored for its pharmaceutical applications [], suggests a potential structural basis for shared biological activities.

2. Ethyl 5-(5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6yl)-1,2,4-oxadiazole-3-carboxylate []

    Compound Description: This compound, alongside its 3-p-methylbenzyl derivative, displayed notable activity against Candida albicans fungi in antimicrobial screening tests using the agar well diffusion method [].

3. Methyl 2-{[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenylacetate []

    Compound Description: This compound was synthesized by reacting methyl (2-hydroxyphenyl)acetate with 5-chloromethyl-3-(2-chlorophenyl)1,2,4-oxadiazole. The crystal structure revealed weak intramolecular C—H⋯N hydrogen bonds alongside intermolecular C—H⋯O and C—H⋯π interactions [].

4. 2-[4-(3-{(R)-1-[4-(2-Amino-pyrimidin-5-yl)-phenyl]-1-cyclopropyl-ethyl}-[1,2,4]oxadiazol-5-yl)-pyrazol-1-yl]-N,N-dimethyl-acetamide (BI 665915) []

    Compound Description: BI 665915 is a potent 5-lipoxygenase-activating protein (FLAP) inhibitor. It exhibits impressive FLAP binding potency (IC50 < 10 nM) and inhibits LTB4 synthesis in human whole blood (IC50 < 100 nM) [].

5. S-(4-Fluorophenyl)-{3-[3-(4-fluorophenyl)-[1,2,4]oxadiazol-5-yl]-piperidin-1-yl}-methanone (ADX47273) []

    Compound Description: ADX47273 is a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGlu5) []. It enhances N-methyl-d-aspartate receptor function and shows promise as a potential treatment for schizophrenia. ADX47273 demonstrates preclinical antipsychotic-like and procognitive activities [].

6. Methyl 2-(2-{1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(dimethylamino)vinyloxy}phenyl)-3-(dimethylamino)acrylate []

    Compound Description: This compound was synthesized using methyl 2-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenylacetate and N,N-dimethylformamide dimethyl acetal. The presence of short intramolecular C—H⋯O contacts was noted in the molecular structure [].

7. Methyl 3-dimethyl­amino-2-(2-{2-di­methyl­amino-1-[3-(3-pyridyl)-1,2,4-oxa­diazol-5-yl]­vinyl­oxy}phenyl)­acryl­ate []

    Compound Description: This compound was synthesized by reacting methyl (2-{[3-(3-pyridyl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)acetate with N,N-dimethylformamide dimethyl acetal []. The crystal structure analysis revealed the presence of intramolecular C—H⋯O and C—H⋯N interactions, as well as intermolecular C—H⋯π interactions.

8. Methyl 2-(2-{1-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(dimethylamino)vinyloxy}phenyl)-3-(dimethylamino)acrylate []

    Compound Description: This compound was produced through a reaction between methyl (2-{[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)acetate and N,N-dimethylformamide dimethyl acetal []. Intramolecular C—H⋯O and C—H⋯N hydrogen bonds were identified in its molecular structure, along with intermolecular C—H⋯π and C—H⋯O interactions.

9. 2-[6-(1H-benzimidazol-2-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]-N-[4-(ethoxy)phenyl]acetamide []

    Compound Description: This compound showed significant antimicrobial activity, surpassing the reference drug Streptomycin in agar well diffusion assays. It also exhibited strong binding affinity for the active site of tRNA (guanine37-N1)-methyltransferase, suggesting a potential mechanism of action [].

10. 1-Acetyl-3,3-bis((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)indolin-2-one []

    Compound Description: This compound was synthesized by reacting N-acetyl-2-indolinone with 3-(4-chloro)phenyl-5-chloromethyl-1,2,4-oxadiazole. The structure was characterized by single-crystal X-ray diffraction, revealing the presence of intramolecular C—H…O hydrogen bonds [].

11. 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)-4H-1-benzopyran-3-ol []

    Compound Description: This compound was synthesized through the reaction of methyl {2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl}acetate with sodium hydride. The molecule favors the enol form, stabilized by an intramolecular O—H⋯N hydrogen bond, leading to a six-membered pseudo-ring structure [].

12. Ethyl 2-(3-methyl-1,2,4-oxadiazol-5-yl)-2-phenylhydrazonoethanoate []

    Compound Description: This compound's structure was confirmed by X-ray crystallography, revealing a nearly planar conformation. Its molecular dimensions are consistent with similar compounds reported in the literature [].

13. [(Z)-2-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-(1-naphthyl)ethenylamino]formaldehyde oxime 1,4-dioxane hemisolvate []

    Compound Description: This compound's crystal structure revealed two independent oxime molecules and a solvent molecule in the asymmetric unit. Each oxime molecule exhibits intramolecular N—H⋯O and N—H⋯N hydrogen bonds, contributing to a nearly planar conformation except for the naphthyl groups [].

14. 3(5)-Substituted 1,2,4-oxadiazol-5(3)-aldoximes and 1,2,4-oxadiazole-5(3)-thiocarbohydroximates []

    Compound Description: This series of compounds was developed and evaluated as potential reactivators of organophosphonate-inhibited acetylcholinesterases (AChE) in both electric eel and human red blood cells []. The study aimed to design more effective antidotes for organophosphate poisoning.

15. N-(2,6-Dimethylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide []

    Compound Description: This compound was synthesized from 2-chloro-N-(2,6-dimethylphenyl)acetamide and 5-(2-hydroxyphenyl)-3-(4-fluorophenyl)phenyl-1,2,4-oxadiazole. The product was purified and crystallized for X-ray diffraction studies [].

16. 4,4'-Bis{[3-(2-pyridyl)-1,2,4-triazol-1-yl]-methyl}biphenyl []

    Compound Description: This compound, a rigid polydentate ligand, is characterized by its eight nitrogen atoms capable of coordinating with metal ions. The crystal structure revealed a twisted conformation, with specific dihedral angles between its aromatic rings [].

17. 1-(5-((1H-Pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanone derivatives []

    Compound Description: This series of compounds was synthesized and evaluated for their antibacterial activity against Gram-positive and Gram-negative bacteria []. The study highlighted their potential as new antibacterial agents.

18. N'-(2-(5-((Thephylline-7'yl)methyl)-4-ethyl-1,2,4-triazole-3-ylthio)acethyl)isonicotinohydrazide (GKP-305) []

    Compound Description: GKP-305 is a potential tuberculocidal drug candidate. Preclinical studies in guinea pigs demonstrated its efficacy in treating tuberculosis with a high degree of safety [].

19. 2-(5-Chloromethyl-1,2,4-oxadiazol-3-yl)pyridine []

    Compound Description: This compound was synthesized and characterized using elemental analysis and spectroscopic techniques. The crystal structure analysis revealed the presence of C–H···N hydrogen bonds and π-π interactions contributing to crystal packing stability [].

20. 1-(2-((1H-1,2,4-Triazol-1-yl)methyl)-2,5-diphenyl-1,3,4-oxadiazol-3(2H)-yl)ethanone []

    Compound Description: This compound's crystal structure was determined using X-ray diffraction. The analysis revealed specific bond lengths and torsion angles, providing insights into the planar characteristics and spatial arrangement of the molecule [].

21. 3-Bromo-N-(4-chloro-2-methyl-6-{3-[(methylsulfonyl)methyl]-1,2,4-oxadiazol-5-yl}phenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide []

    Compound Description: This compound was synthesized and its structure was confirmed by various spectroscopic techniques, including 1H and 13C NMR and high-resolution mass spectrometry. X-ray diffraction analysis provided further confirmation of its structure [].

22. (E)-4-{[(3-Propyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-4-yl)imino]methyl}-3-(p-tolyl)-1,2,3-oxadiazol-3-ium-5-olate []

    Compound Description: This compound exists in a trans configuration and its structure is stabilized by intra- and intermolecular hydrogen bonding, as determined by X-ray crystallography [].

23. 3-({5-((2-Amino-1,3-thiazol-4-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(un/substituted-phenyl)propanamides []

    Compound Description: This series of bi-heterocyclic propanamides demonstrated potent urease inhibitory activity and low cytotoxicity in in vitro assays []. Molecular docking studies further supported their potential as therapeutic agents.

24. Alkyl 2-ethoxy-1-((2´-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)biphenyl-4-yl)methyl)-1H-benzo[d]imidazol-7-carboxylates []

    Compound Description: This group of compounds serves as key intermediates in the synthesis of azilsartan, an angiotensin II receptor blocker used to treat hypertension [].

25. N-(3-Methylthio-1,2,4-triazol-5-yl) substituted carbamimidothioates, 2-iminoazolidines, 2-iminohexahydro-1,3-oxazines, 2-iminohexahydropyrimidines, and N,N'-alkylenebis(carbamimidothioates) []

    Compound Description: This diverse group of compounds was synthesized from dimethyl N-(3-methylthio-1,2,4-triazol-5-yl)iminodithiocarbonates. Their structures were elucidated using 1H NMR, 13C NMR, and UV spectroscopy [].

26. 4-Phenyl-3-[(1H-1,2,4-triazol-1-yl)methyl]-1H-1,2,4-triazole-5-thione []

    Compound Description: This compound was synthesized and characterized, with its structure confirmed by X-ray crystallography. The analysis revealed the presence of an intermolecular N—H⋯N hydrogen bond and C—H⋯π interactions that stabilize its molecular structure and packing [].

27. Alkyl-, heterylderivatives of 7'-((4-ethyl-5-thio-4H-1,2,4-triazoles-3-yl)methyl)theophylline []

    Compound Description: This series of compounds was synthesized and characterized using various analytical techniques. Preliminary computer-based assessments suggested potential biological activities, highlighting them as promising candidates for further investigation [].

28. 1-Alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones []

    Compound Description: This series of compounds was synthesized and evaluated for antimicrobial activity. While some derivatives showed activity against bacterial strains, others were inactive, highlighting the importance of structural variations within a series for biological activity [].

29. 4-(3-Phenylallylideneamino)-5-thiophen-2-yl-methyl-2,4-dihydro-[1,2,4]triazol-3-one []

    Compound Description: This compound was synthesized and structurally characterized by X-ray crystallography. The analysis revealed its crystal system, space group, unit cell dimensions, and other crystallographic parameters [].

30. 2,4-Difluoro-N-(2-methoxy-5-(3-(5-(2-(4-[11C]methylpiperazin-1-yl)ethyl)-1,3,4-oxadiazol-2-yl)imidazo[1,2-a]pyridin-6-yl)pyridin-3-yl)benzenesulfonamide (N-[11C]7) []

    Compound Description: N-[11C]7 is a carbon-11 labeled radiotracer designed for positron emission tomography (PET) imaging of PI3K/mTOR in cancer. It is derived from a potent dual PI3K/mTOR inhibitor [].

31. N-[3-(2,4-Dichlorophenyl)-5-methylisoxazol-4-ylcarbonyl]-N′-(4,6-disubstituted pyrimidin-2-yl)thioureas and 5,7-Disubstituted-2-[3-(2,4-dichlorophenyl)-5-methylisoxazol-4-ylcarbonylimino]-2H-1,2,4-thiadiazolo[2,3-α]pyrimidines []

    Compound Description: These two series of compounds were synthesized and their phytotoxic activity was evaluated. The study indicated that some of the compounds possessed significant phytotoxic activity, even surpassing the control herbicide fenoxaprop-P-ethyl [].

32. 4-{3-[(2-Isopropyl-5-methylphenoxy)methyl]-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazin-6-yl}-3-(p-tolyl)sydnone []

    Compound Description: The structure of this compound was determined by X-ray crystallography, revealing the presence of intramolecular C—H⋯O hydrogen bonds and intermolecular C—H⋯N hydrogen bonds and weak π–π interactions that contribute to its crystal packing [].

33. (5-Methyl-1,2,4-oxadiazol-3-yl)ferrocene []

    Compound Description: This organometallic compound incorporates a ferrocene moiety linked to a 1,2,4-oxadiazole ring. Its crystal structure was determined by X-ray diffraction, revealing the arrangement of molecules within the crystal lattice [].

34. 4-(3,5-Disubstitue-4H-1,2,4-triazol-4-yl)-5-(thiophen-2-yl-methyl)-2H-1,2,4-triazol-3(4H)-ones, 4-(3,5-disubstitue-4H-1,2,4-triazol-4-yl)-2-(2-oxo-2-arylethyl)-5-(thiophen-2-yl-methyl)-2H-1,2,4-triazol-3(4H)-ones, ethyl 2-(4-(3,5-disubstitue-4H-1,2,4-triazol-4-yl)-5-oxo-3-(thiophen-2-ylmethyl)-4,5-dihydro-1,2,4-triazol-1-yl)acetates []

    Compound Description: These series of compounds were synthesized and characterized, and their antifungal activity was evaluated. Some of the compounds exhibited notable antifungal properties [].

35. (1S-(1a,2b,3b,4a(s*)))-4-(7-((1-(3-Chloro-2-thienyl)methyl)propyl)amino)-3H-imidazo(4,5-b)pyridin-3-yl)-N-ethyl-2-3-dihidroxiciclopentancarboxamide []

    Compound Description: This compound and its intermediates are part of a patent describing methods for their preparation. The specific stereochemistry and complex structure suggest potential biological activity [].

36. N-(1-((Dialkylamino)methyl)-3-(naphtho[2,1-b]furan-2-yl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)benzamide derivatives []

    Compound Description: This series of compounds was synthesized and their antibacterial and antifungal activities were assessed. The research aimed to identify novel compounds with potential applications in addressing bacterial and fungal infections [].

37. 2-Methyl-5-[2-(5-phenyl[1,2,4]oksadiazol-3-yl)ethyl]-2,3,4,5-tetrahydro-1H-pyrido-[4.3-b]indoles []

    Compound Description: This series of γ-carboline derivatives, synthesized as potential therapeutic agents for neurodegenerative diseases, are structurally similar to the drug Dimebolin. The compounds target cognitive enhancement and the treatment of neurological disorders [].

Properties

Product Name

N-ethyl-N-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}methanesulfonamide

IUPAC Name

N-ethyl-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]methanesulfonamide

Molecular Formula

C10H13N3O3S2

Molecular Weight

287.4 g/mol

InChI

InChI=1S/C10H13N3O3S2/c1-3-13(18(2,14)15)7-9-11-10(12-16-9)8-5-4-6-17-8/h4-6H,3,7H2,1-2H3

InChI Key

SHQIKQUDHSMISF-UHFFFAOYSA-N

SMILES

CCN(CC1=NC(=NO1)C2=CC=CS2)S(=O)(=O)C

Canonical SMILES

CCN(CC1=NC(=NO1)C2=CC=CS2)S(=O)(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.